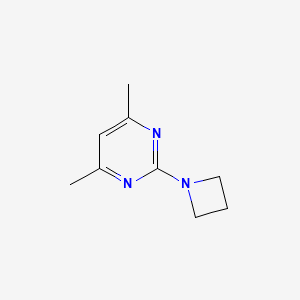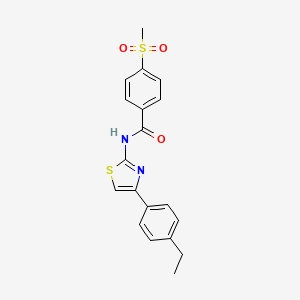
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide, also known as DCMO-AM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of azetidine carboxamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the brain. Specifically, N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has been shown to activate the CB1 cannabinoid receptor, which is involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has also been shown to decrease levels of the stress hormone cortisol, which is associated with anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted activation of this receptor. However, one limitation is that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly in combination with other therapies. Another area of interest is its potential as a treatment for anxiety and depression, particularly in individuals who do not respond well to traditional treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide and its potential effects on other physiological systems in the body.
Synthesis Methods
The synthesis of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide involves a multi-step process that utilizes various chemical reagents and techniques. The initial step involves the preparation of 3,4-dichlorophenylacetonitrile, which is then reacted with 3-hydroxytetrahydrofuran to form 3-(oxolan-3-ylmethoxy)phenylacetonitrile. The final step involves the conversion of this intermediate compound to N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide using azetidine-1-carboxylic acid and acetic anhydride.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has anxiolytic and antidepressant effects, and may also have potential as a treatment for drug addiction.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-13-2-1-11(5-14(13)17)18-15(20)19-6-12(7-19)22-9-10-3-4-21-8-10/h1-2,5,10,12H,3-4,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRSJNZTYRRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
